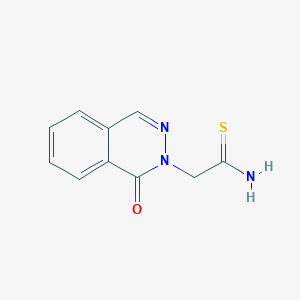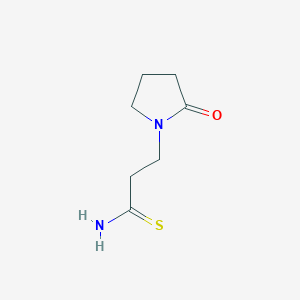![molecular formula C13H27N3 B6143848 [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine CAS No. 891639-48-8](/img/structure/B6143848.png)
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” is a chemical compound with the CAS Number: 891639-48-8 . It has a molecular weight of 225.38 . The compound is also known as LY278584. The physical form of this compound is oil .
Molecular Structure Analysis
The IUPAC Name of the compound is [1- (4-methyl-1-piperazinyl)cycloheptyl]methylamine . The InChI Code is 1S/C13H27N3/c1-15-8-10-16 (11-9-15)13 (12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 225.38 . It is stored at a temperature of 4°C . The physical form of this compound is oil .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
One area of scientific research involving similar compounds to “[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” focuses on the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors, including compounds with structural motifs similar to the queried chemical, are critical in assessing drug-drug interactions by selectively inhibiting specific CYP isoforms, which are responsible for the metabolism of many drugs. This research is crucial for predicting potential interactions in multi-drug regimens, which is vital for patient safety and effective pharmacotherapy (Khojasteh et al., 2011).
Behavioral Pharmacology of Novel Compounds
Another significant application lies in the behavioral pharmacology of novel compounds like AR-A000002, which structurally resembles the queried compound. These studies explore the anxiolytic and antidepressant potential of selective 5-hydroxytryptamine (HT)1B antagonists. Such research provides insights into the therapeutic potential of these compounds in treating anxiety and affective disorders, contributing to the development of new medications (Hudzik et al., 2003).
DNA Minor Groove Binders
Research also extends to compounds like Hoechst 33258 and its analogs, which share a similar structural motif with “this compound”. These compounds are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is leveraged in fluorescent DNA staining, crucial for chromosome and nuclear staining in cell biology. Such studies are foundational for understanding cellular processes and for diagnostic applications in medicine and research (Issar & Kakkar, 2013).
Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) has also prompted research into the effects and pharmacology of compounds structurally related to “this compound”. Studies in this area focus on understanding the acute and long-term effects of NPS, their mechanism of action, potential for abuse, and health risks. This research is critical for public health and safety, informing policy, and developing strategies for harm reduction (Zawilska, 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-8-10-16(11-9-15)13(12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGKSYAXUJMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

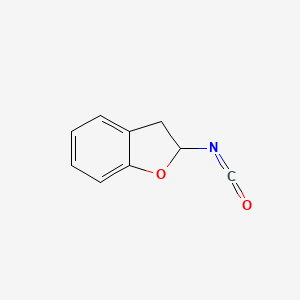

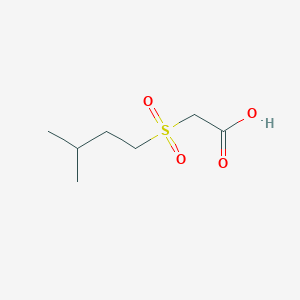

![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)


![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
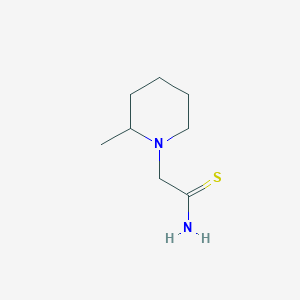
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
